Pradofloxacin Hydrochloride is a novel third-generation fluoroquinolone developed for veterinary use, demonstrating a broad spectrum of antibacterial activity. It is particularly effective against a range of pathogens, including Gram-positive aerobic bacteria, anaerobes, and other bacterial species such as Bartonella henselae and Pasteurella multocida2. This compound has been formulated to minimize the emergence of antimicrobial resistance during therapy, making it a significant advancement in the treatment of bacterial infections in animals3.
The mechanism of action of pradofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This action results in the disruption of bacterial DNA processes, leading to the death of the bacterial cell. Pradofloxacin's enhanced activity against anaerobes and its lower minimum inhibitory concentrations (MICs) compared to other fluoroquinolones make it a potent option for treating infections caused by these resistant organisms12.
Pradofloxacin has been shown to be highly effective in treating bacterial infections in cats and dogs. In a study comparing pradofloxacin with other fluoroquinolones against anaerobic bacteria isolated from dogs and cats, pradofloxacin exhibited the highest in vitro activity, suggesting its potential as a single-drug therapy for mixed aerobic/anaerobic infections1.
A clinical trial assessing the efficacy and palatability of pradofloxacin 2.5% oral suspension for treating bacterial lower urinary tract infections in cats found that posttreatment urine culture was negative in all cats in the pradofloxacin group. This indicates that pradofloxacin is a highly effective and safe antimicrobial treatment for this condition. Additionally, the palatable formulation of the drug was well-received by owners, which may improve compliance with treatment regimens3.
In a multicentred, blinded, randomized parallel trial, pradofloxacin was compared with a combination of amoxycillin/clavulanic acid in the treatment of deep pyoderma in dogs. The study concluded that pradofloxacin is an efficacious therapy comparable to amoxycillin/clavulanic acid for this condition, with 86% of dogs treated with pradofloxacin achieving clinical remission4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: